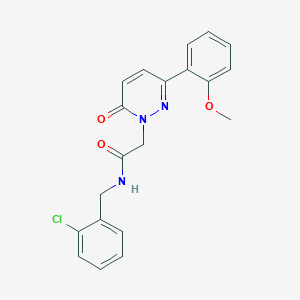![molecular formula C19H27N5O3 B11143650 N~1~-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide](/img/structure/B11143650.png)
N~1~-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide typically involves multiple steps:
Formation of the Benzotriazinyl Intermediate: The initial step involves the synthesis of the benzotriazinyl intermediate. This can be achieved by reacting 1,2-diaminobenzene with nitrous acid to form 1,2,3-benzotriazine.
Attachment of the Hexanamide Chain: The benzotriazinyl intermediate is then reacted with 6-bromohexanoic acid to form the hexanamide derivative.
Introduction of the Morpholinoethyl Group: Finally, the hexanamide derivative is reacted with 2-morpholinoethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N1-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~1~-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-(2-morpholinoethyl)-4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide
- **N~1~-(2-morpholinoethyl)-5-oxo-1,2,3-benzotriazin-3(4H)-yl]pentanamide
Uniqueness
N~1~-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide is unique due to its specific structural features, such as the length of the hexanamide chain and the presence of the morpholinoethyl group
Properties
Molecular Formula |
C19H27N5O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
InChI |
InChI=1S/C19H27N5O3/c25-18(20-9-11-23-12-14-27-15-13-23)8-2-1-5-10-24-19(26)16-6-3-4-7-17(16)21-22-24/h3-4,6-7H,1-2,5,8-15H2,(H,20,25) |
InChI Key |
CPNDLVCTGMLYRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-isoleucine](/img/structure/B11143573.png)
![4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11143581.png)
![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11143588.png)
![5-(3-ethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11143595.png)

![methyl {4-methyl-5,7-bis[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11143606.png)
![N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide](/img/structure/B11143613.png)
![7-hydroxy-8-(1H-indol-2-yl)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11143615.png)
![4-methyl-N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide](/img/structure/B11143626.png)
![Methyl 4-[7-bromo-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11143629.png)
methanone](/img/structure/B11143634.png)
![methyl (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11143642.png)
![1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide](/img/structure/B11143667.png)
![2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11143672.png)
